Enhanced Lipophilicity (LogP) Improves Predicted Membrane Permeability Over Mono-Substituted Analogs
7-Chloro-6-fluoro-2-methylquinoline exhibits a calculated LogP of 3.48, which is significantly higher than its mono-substituted analogs 6-fluoro-2-methylquinoline (LogP 2.68) and 7-chloro-2-methylquinoline (LogP 2.95-3.30) [1][2]. This increased lipophilicity is a direct consequence of the combined electron-withdrawing effects of the 6-fluoro and 7-chloro substituents, which are predicted to enhance passive membrane diffusion and improve intracellular accumulation in antibacterial applications [3].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.48 (cLogP) |
| Comparator Or Baseline | 6-Fluoro-2-methylquinoline (2.68); 7-Chloro-2-methylquinoline (2.95-3.30) |
| Quantified Difference | 16-30% higher LogP relative to comparators |
| Conditions | In silico calculation; sources: Chemsrc, BOC Sciences, Sielc |
Why This Matters
Higher lipophilicity correlates with improved passive permeability across bacterial and mammalian membranes, a critical factor for intracellular antibacterial activity and oral bioavailability in lead optimization.
- [1] BOC Sciences. 6-Fluoro-2-methylquinoline (CAS 1128-61-6). Accessed 2026. View Source
- [2] Sielc Technologies. 7-Chloro-2-methylquinoline (CAS 4965-33-7). Accessed 2026. View Source
- [3] Domagala, J.M. and Hagen, S.E. (2003). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millennium: Some Things Change and Some Do Not. In Quinolone Antimicrobial Agents (eds D.C. Hooper and E. Rubinstein). View Source
